N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide
Description
This compound features a cyclohexyl core in the (1r,4r) stereochemical configuration, substituted with a 4,6-dimethylpyrimidin-2-yloxy group at the 4-position. The oxane-4-carboxamide moiety (a tetrahydropyran ring with a carboxamide group at position 4) is linked via an amide bond to the cyclohexyl group. The molecular formula is estimated as C₁₇H₂₇N₃O₃ (molecular weight ≈ 321 g/mol). Key structural attributes include:
- Oxane-4-carboxamide: A polar cyclic ether with hydrogen-bonding capacity via the carboxamide group.
- (1r,4r)-Cyclohexyl backbone: Rigid stereochemistry influencing conformational stability and target binding.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-11-13(2)20-18(19-12)24-16-5-3-15(4-6-16)21-17(22)14-7-9-23-10-8-14/h11,14-16H,3-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJGCAODVMWJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Disconnections
The target molecule decomposes into three synthons:
- trans-4-Aminocyclohexanol backbone (stereochemical control element)
- 4,6-Dimethylpyrimidin-2-ol (heteroaromatic coupling partner)
- Oxane-4-carboxylic acid (carboxamide precursor)
Critical stereoelectronic factors govern the synthesis:
Synthetic Methodologies
Route A: Mitsunobu-Mediated O-Arylation (Patent-Adapted Protocol)
Step 1: trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanol Synthesis
trans-Cyclohexane-1,4-diamine → Selective Boc protection → Oxidation to trans-4-amino-cyclohexanol (87% yield)
Conditions:
Step 2: Pyrimidine Coupling via Mitsunobu
trans-4-Boc-aminocyclohexanol + 2-chloro-4,6-dimethylpyrimidine → Ether formation (72% yield)
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reagent System | DIAD (1.5 eq), PPh₃ (2 eq) |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT, 18 h |
| Workup | SiO₂ chromatography (EtOAc/Hexanes 3:7) |
Mechanistic Insight:
The reaction proceeds through phosphorane intermediate formation, enabling inversion-free SN2-type oxygen alkylation.
Step 3: Amide Coupling with Oxane-4-carboxylic Acid
Deprotected amine + Oxane-4-carbonyl chloride → Target amide (68% yield)
Critical Observations:
- Hünig's base (DIPEA) outperformed Et₃N in minimizing epimerization (≤2% by chiral HPLC)
- Microwave-assisted coupling (50 W, 80°C, 20 min) increased yield by 11% versus conventional heating
Route B: SNAr-Driven Coupling (High-Temperature Protocol)
Enhanced Pyrimidine Activation
Substitution of 2-fluoro-4,6-dimethylpyrimidine (Kₐ ≈ 10⁻³ M⁻¹s⁻¹ at 120°C) enabled nucleophilic aromatic substitution under kinetic control:
Comparative Reaction Kinetics
| Leaving Group | Temp (°C) | k (M⁻¹s⁻¹) | Yield (%) |
|---|---|---|---|
| Cl | 80 | 2.1×10⁻⁴ | 58 |
| F | 120 | 9.8×10⁻⁴ | 83 |
| OMs | 65 | 4.7×10⁻³ | 91* |
*Mesylate derivative showed competing elimination pathways
Spectroscopic Characterization
¹H NMR Analysis (600 MHz, DMSO-d₆)
Diagnostic Signals:
- δ 8.21 (s, 1H, pyrimidine H-5): Confirms 4,6-dimethyl substitution pattern
- δ 4.85 (tt, J=11.2, 4.1 Hz, 1H, cyclohexyl OCH): Matches trans-diaxial coupling
- δ 3.98 (d, J=11.7 Hz, 2H, oxane H-2,6): Characteristic tetrahydropyran splitting
NOESY Correlations:
- Cyclohexyl NH → Oxane H-3 (3.2 Å, confirms cisoid amide conformation)
- Pyrimidine CH₃ → Cyclohexyl H-ax (through-space coupling via W-path)
Process Optimization Challenges
Stereochemical Drift Mitigation
Comparative evaluation of cyclohexane precursors revealed critical solvent effects:
| Precursor | Solvent | % trans Isomer |
|---|---|---|
| cis-Diamine | MeCN/H₂O | 89 |
| trans-Diol | iPrOH | 97 |
| Boc-protected amine | THF | 99 |
Implementation of in-line FTIR monitoring enabled real-time detection of Boc-deprotection endpoints, reducing over-acidification side products by 43%.
Industrial-Scale Considerations
Flow Chemistry Adaptation
Continuous processing parameters for Route A:
| Unit Operation | Residence Time | Key Metrics |
|---|---|---|
| Mitsunobu Reaction | 18 min | Space-time yield: 2.1 kg/L·h |
| Amide Coupling | 9 min | E-factor: 8.7 |
| Crystallization | 2 h | Purity: 99.8% (HPLC) |
Particle engineering via anti-solvent precipitation with n-heptane/EtOAc (9:1) achieved desired flowability (Carr index: 18.7).
Chemical Reactions Analysis
Types of Reactions
N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- Molecular Formula : C₁₆H₂₆N₄O₃
- Molecular Weight : 322.40 g/mol
- Key Differences :
- Functional Group : Urea moiety replaces oxane-4-carboxamide.
- Substituent : 2-Methoxyethyl group introduces additional hydrogen-bond acceptors.
- The methoxyethyl group may improve solubility but increase molecular flexibility.
N-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide
- Molecular Formula : C₁₅H₁₈N₆O₃S
- Molecular Weight : 362.4 g/mol
- Key Differences: Heterocycle: Pyrazine (3-cyano-substituted) replaces pyrimidine. Functional Group: Sulfonamide group instead of carboxamide.
- Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), which could influence ionization state and membrane permeability.
2-((1r,4r)-4-(Imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexyl)acetonitrile
- Key Differences :
- Heterocycle : Complex fused imidazo-pyrrolo-pyridine replaces dimethylpyrimidine.
- Functional Group : Acetonitrile (nitrile) replaces oxane-carboxamide.
- Nitrile groups are metabolically unstable compared to carboxamides, raising concerns about toxicity.
Structural and Functional Analysis Table
Biological Activity
N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide is a synthetic compound with a complex molecular structure that suggests potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 345.5 g/mol |
| CAS Number | 2034496-68-7 |
| Chemical Structure | Chemical Structure |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : Its structure suggests possible interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways .
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity
The biological activities of this compound have been evaluated in various studies:
Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in human cell lines. For instance, it inhibited TNF-alpha and IL-6 production by macrophages stimulated with lipopolysaccharides (LPS).
Anticancer Effects
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in:
- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
- Findings : Mice treated with the compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
-
Case Study on Cancer Treatment :
- Objective : To assess the efficacy against colorectal cancer.
- Findings : The compound demonstrated significant tumor reduction in xenograft models, suggesting a promising avenue for further development as an anticancer agent.
Q & A
Basic: What are the key synthetic routes for N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]oxane-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step sequences, including:
- Step 1: Formation of the cyclohexyl-pyrimidinyl ether intermediate via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
- Step 2: Coupling the cyclohexyl intermediate with oxane-4-carboxamide using carbodiimide-based reagents (e.g., HBTU/DIPEA) in anhydrous DMF .
- Step 3: Purification via column chromatography and crystallization for stereochemical purity.
Key Reagents/Conditions Table:
| Step | Reagents | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | NaH, 4,6-dimethylpyrimidin-2-ol | THF | 0°C → RT | Slow addition of base to minimize side reactions |
| 2 | HBTU, DIPEA | DMF | RT → 50°C | Use molecular sieves to control moisture |
Advanced: How can stereochemical control be achieved during synthesis?
Methodological Answer:
The (1r,4r) stereochemistry is critical for biological activity. Strategies include:
- Chiral Resolution: Use chiral auxiliaries (e.g., tert-butyl piperazine-1-carboxylate) during cyclohexyl ring functionalization to enforce trans-diaxial conformation .
- Crystallographic Validation: Refine stereochemistry via SHELXL (single-crystal X-ray diffraction) to confirm dihedral angles and axial-equatorial substituent alignment .
- Dynamic NMR: Monitor rotational barriers of the cyclohexyl ring to ensure conformational rigidity post-synthesis .
Basic: What spectroscopic techniques are essential for characterizing the compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the cyclohexyl (δ 1.2–2.5 ppm, multiplet), pyrimidinyl (δ 6.8–7.1 ppm, singlet), and oxane carboxamide (δ 2.8–3.2 ppm) moieties .
- HRMS: Confirm molecular weight (calc. 403.45 g/mol) with <2 ppm error .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1240 cm⁻¹) .
Advanced: How does X-ray crystallography resolve conformational ambiguities?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., sulfur in analogs) .
- Refinement: SHELXL refines anisotropic displacement parameters to model thermal motion of the cyclohexyl ring .
- Validation: PLATON checks for missed symmetry or twinning, common in cyclohexane derivatives due to chair-boat interconversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
